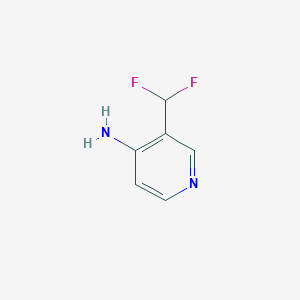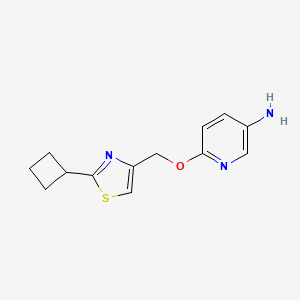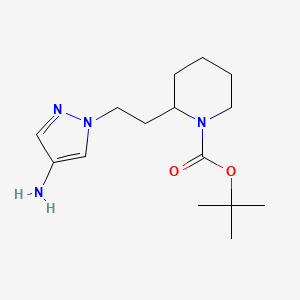
(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(3-メトキシフェニル)メタンアミンは、ピラゾール、トリアゾール、メトキシフェニル基を組み合わせた複雑な有機化合物です。このような構造を持つ化合物は、潜在的な生物活性のために、医薬品化学においてしばしば注目されています。
準備方法
合成経路と反応条件
(5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(3-メトキシフェニル)メタンアミンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には次のようなものがあります。
ピラゾール環の形成: ヒドラジンと1,3-ジカルボニル化合物から出発します。
トリアゾール環の形成: アジドとアルキンを反応させて環化反応を行います。
カップリング反応: ピラゾール環とトリアゾール環をメチレンブリッジを介して結合させます。
メトキシフェニル基の導入: 置換反応を介して行います。
工業生産方法
工業生産方法は、収率、純度、コスト効率を重視して、上記の合成経路を大規模生産向けに最適化することが多いでしょう。これには、連続フロー反応器や高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、トリアゾール環またはピラゾール環を標的にすることがあります。
置換: 特にメトキシフェニル基で、さまざまな置換反応が起こりえます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアミンなどの求核剤など。
主な生成物
これらの反応の主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化は対応するキノン誘導体をもたらす可能性があり、還元は部分的または完全に水素化された生成物を生成する可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の構成要素として、または配位化学における配位子として使用できます。
生物学
生物学的には、ピラゾール環とトリアゾール環を持つ化合物は、しばしば酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学
医学では、このような化合物は、抗炎症、抗菌、抗癌などの潜在的な治療効果について調査される可能性があります。
産業
産業的には、これらの化合物は、新素材の開発や医薬品の合成における中間体として使用できます。
作用機序
(5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(3-メトキシフェニル)メタンアミンの作用機序は、その特定の生物学的標的に依存します。一般的に、酵素や受容体に結合して、結合相互作用を通じてその活性を調節する可能性があります。分子標的は、キナーゼ、プロテアーゼ、Gタンパク質共役受容体などであり、シグナル伝達または代謝調節に関わる経路が含まれます。
類似化合物の比較
類似化合物
- (5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(4-メトキシフェニル)メタンアミン
- (5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(3-クロロフェニル)メタンアミン
独自性
(5-((1H-ピラゾール-1-イル)メチル)-1H-1,2,4-トリアゾール-3-イル)(3-メトキシフェニル)メタンアミンの独自性は、その特定の置換パターンにあり、これがその生物活性と化学反応性に影響を与える可能性があります。フェニル環の3位にメトキシ基が存在することは、他の類似化合物と比較して、独特な電子および立体的な特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine
Uniqueness
The uniqueness of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the phenyl ring might confer distinct electronic and steric properties compared to other similar compounds.
特性
分子式 |
C14H16N6O |
|---|---|
分子量 |
284.32 g/mol |
IUPAC名 |
(3-methoxyphenyl)-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N6O/c1-21-11-5-2-4-10(8-11)13(15)14-17-12(18-19-14)9-20-7-3-6-16-20/h2-8,13H,9,15H2,1H3,(H,17,18,19) |
InChIキー |
OCQIGHWFHDDDFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)



![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)


![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)

![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)

